desnitroimidacloprid

mammalian toxicology bioactivation risk assessment

Desnitroimidacloprid (DN-IMI) is the bioactive mammalian metabolite of imidacloprid, a nicotine-like agonist at α7, α3β4, and α4β2 nAChRs. Its 5–20× higher mammalian toxicity vs parent imidacloprid (mouse i.p. LD₅₀ 7–24 mg/kg) and detection in 67% of drinking water samples (0.03–0.6 ng/L) make it indispensable for regulatory monitoring, repro-toxicology assays, and neurotoxicity screening. Procure ≥98% certified reference material to ensure chromatographic resolution from co-eluting metabolites and obtain reproducible dose–response curves.

Molecular Formula C9H11ClN4
Molecular Weight 210.66 g/mol
CAS No. 115970-17-7
Cat. No. B178562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namedesnitroimidacloprid
CAS115970-17-7
Synonymsdesnitroimidacloprid
DNIMI cpd
Molecular FormulaC9H11ClN4
Molecular Weight210.66 g/mol
Structural Identifiers
SMILESC1CN(C(=N1)N)CC2=CN=C(C=C2)Cl
InChIInChI=1S/C9H11ClN4/c10-8-2-1-7(5-13-8)6-14-4-3-12-9(14)11/h1-2,5H,3-4,6H2,(H2,11,12)
InChIKeyUEQZFAGVRGWPDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desnitroimidacloprid (CAS 115970-17-7): Procurement-Relevant Identity, Physicochemical Profile, and Regulatory Context


Desnitroimidacloprid (DN-IMI; C₉H₁₁ClN₄; MW 210.66 g/mol) is the primary bioactive metabolite of the neonicotinoid insecticide imidacloprid, formed via reductive removal of the N-nitro group in both environmental and mammalian metabolic compartments [1]. Distinguished from its imine hydrolysis and hydroxylation-derived co-metabolites, DN-IMI is a small-molecule agonist of nicotinic acetylcholine receptors (nAChRs). Its physicochemical properties—including a predicted density of 1.4±0.1 g/cm³, boiling point of 389.7±52.0 °C at 760 mmHg, and limited aqueous solubility with preferential solubility in organic solvents—dictate its environmental partitioning and bioaccumulation potential, directly impacting analytical extraction strategy and reference standard selection .

Desnitroimidacloprid vs. Imidacloprid: Why Neonicotinoid Metabolite Identity Determines Mammalian vs. Insect Toxicological Outcomes


In-class substitution of desnitroimidacloprid with imidacloprid or other neonicotinoid metabolites fails because DN-IMI is a mammalian bioactivation product—not merely a detoxification intermediate. While imidacloprid itself is selectively insecticidal (mouse oral LD₅₀ > 130 mg/kg), its desnitro metabolite exhibits a dramatic inversion of toxicity, with mouse intraperitoneal LD₅₀ values of 7–24 mg/kg [1]. This 5- to 20-fold increase in mammalian toxicity is mechanistically explained by the loss of the nitro pharmacophore: imidacloprid's nitro group is essential for insect nAChR selectivity but reduces mammalian receptor affinity, and its removal transforms DN-IMI into a high-affinity, nicotine-like agonist at human α7, α3β4, and α4β2 nAChR subtypes [2]. Consequently, analytical, toxicological, and environmental-monitoring workflows cannot interchangeably use imidacloprid and desnitroimidacloprid standards without incurring severe quantitative error and misinterpretation of risk.

Desnitroimidacloprid Procurement Evidence: Head-to-Head Quantitative Differentiation Data


Mammalian Toxicity Inversion: Desnitroimidacloprid LD₅₀ (7–24 mg/kg) vs. Imidacloprid LD₅₀ (39–49 mg/kg) in Mice

Desnitroimidacloprid (DN-IMI) is approximately 2- to 7-fold more acutely toxic to mice than its parent compound imidacloprid (IMI) via intraperitoneal administration. In a systematic structure-activity study of 29 imidacloprid analogs and metabolites, DN-IMI and the nitromethylene analog CH-IMI were identified as the most potent compounds, with LD₅₀ values of 7–24 mg/kg, compared with IMI at 39–49 mg/kg [1]. This represents a toxicity rank-order reversal relative to insects, where imidacloprid is > 1,000-fold more toxic than DN-IMI to Apis mellifera at acute oral exposure [2]. The data establish DN-IMI as a higher-hazard compound in mammalian systems than its universally used parent insecticide.

mammalian toxicology bioactivation risk assessment neonicotinoid metabolism

Mammalian nAChR Binding Affinity: Desnitroimidacloprid IC₅₀ (4–6 nM) vs. Imidacloprid IC₅₀ (155 nM) at Rat α4β2 Receptor

In a head-to-head competitive binding study using [³H]desnitro-IMI as radioligand at rat recombinant α4β2 neuronal nAChR expressed in Sf9 cells, desnitroimidacloprid (DN-IMI) displaced binding with an IC₅₀ of 4–6 nM, approximately 26- to 39-fold more potent than imidacloprid (IC₅₀ = 155 nM). DN-IMI binding affinity was equipotent with nicotine (IC₅₀ = 4–6 nM) and only modestly lower than cytisine (IC₅₀ = 1 nM) and epibatidine (IC₅₀ = 0.5 nM) [1]. The rank order of potency—epibatidine > cytisine > nicotine ≈ DN-IMI > acetylcholine (IC₅₀ = 15 nM) ≫ IMI (IC₅₀ = 155 nM)—demonstrates that removal of the nitro group from imidacloprid converts the molecule from a low-affinity mammalian nAChR ligand to a high-affinity agonist comparable to nicotine [1].

nicotinic receptor pharmacology binding affinity target engagement neurotoxicity screening

Structural Basis for Differential Receptor Binding: DN-IMI Hydrogen Bonds with Tyr89/Trp143 vs. Imidacloprid Stacking with Tyr185 in Insect nAChR

X-ray co-crystal structures of Lymnaea stagnalis acetylcholine binding protein (Ls-AChBP), a structural surrogate for insect nAChRs, reveal divergent binding modes between desnitroimidacloprid (DN-IMI) and imidacloprid that directly explain their inverted selectivity profiles. Imidacloprid and clothianidin stack with Tyr185 in wild-type Ls-AChBP, while DN-IMI—lacking the nitro group—adopts an entirely distinct orientation, with the molecule directed away from Lys34 and Arg55 to instead form hydrogen bonds with Tyr89 in loop A and the main-chain carbonyl of Trp143 in loop B [1]. In the Gln55Arg mutant designed to more closely resemble insect nAChRs, the basic residues at positions equivalent to AChBP Lys34 and Arg55 enhanced agonist actions of imidacloprid and clothianidin while reducing those of acetylcholine, nicotine, and DN-IMI [1]. These structural data provide a molecular explanation for DN-IMI's low insecticidal potency (no significant acute toxicity at doses up to 1,000 ng/bee) [2] contrasted with its high mammalian receptor affinity.

structural biology X-ray crystallography binding mode divergence AChBP insect nAChR

Differential Ovarian Toxicity in Mouse Antral Follicles: Desnitroimidacloprid Inhibits Growth and Induces Rupture Whereas Imidacloprid Does Not

In a direct comparison using CD-1 mouse antral follicles cultured for 96 hours, imidacloprid did not affect follicle growth or morphology at any tested concentration (0.2–200 µg/mL), whereas desnitroimidacloprid (DN-IMI) significantly inhibited follicle growth and caused follicle rupture in culture compared to the control [1]. At the hormonal level, imidacloprid increased progesterone production; DN-IMI decreased both testosterone and progesterone, and altered estradiol levels relative to control [1]. Gene expression analysis at 48 hours showed that DN-IMI decreased expression of Cyp11a1, Cyp17a1, Hsd3b1, Cyp19a1, and Esr1 while increasing expression of Cyp11a1, Hsd3b1, and Bax—a pattern distinct from that produced by imidacloprid [1]. These results demonstrate that DN-IMI exhibits a qualitatively different ovarian toxicity profile from its parent compound, involving both morphological damage (rupture) and steroidogenic disruption that imidacloprid does not produce.

ovarian toxicology endocrine disruption steroidogenesis in vitro follicle culture

Selective Lack of Acute Bee Oral Toxicity: Desnitroimidacloprid LD₅₀ > 1,000 ng/bee vs. Imidacloprid LD₅₀ ≈ 40–60 ng/bee at 48–96 h

In a comprehensive acute oral toxicity comparison of imidacloprid and its six major metabolites in Apis mellifera, imidacloprid exhibited LD₅₀ values of approximately 60 ng/bee at 48 h and approximately 40 ng/bee at 72 and 96 h. Of the six metabolites tested, only 5-hydroxyimidacloprid and olefin exhibited toxicity close to that of imidacloprid (olefin LD₅₀ was lower than imidacloprid; 5-hydroxyimidacloprid LD₅₀ was 4- to 6-fold higher). Critically, no significant acute oral toxicity was observed with desnitroimidacloprid within the tested dose range of 1 to 1,000 ng/bee [1]. This represents at least a 17- to 25-fold lower acute insecticidal potency relative to imidacloprid, and stands in stark contrast to DN-IMI's potent mammalian toxicity. Chronic feeding studies (0.1, 1, and 10 µg/L over 10 days) further confirmed a discrepancy between acute and chronic toxicity profiles across metabolites [1].

pollinator safety Apis mellifera metabolite toxicity profiling environmental risk assessment

Human nAChR Functional Potency: DN-IMI Equipotent with Nicotine at α7/α3β4/α4β2 vs. IMI and IMI-Olefin 100- to 1,000-Fold Less Potent

Ca²⁺-imaging experiments on human neurons demonstrated that desnitroimidacloprid (DN-IMI) acts as an agonist at the physiologically important human nAChR subtypes α7, α3β4, and α4β2 (high-sensitivity variant) with potency comparable to that of nicotine, exhibiting agonist effects at sub-micromolar concentrations [1]. In contrast, imidacloprid and its olefin metabolite (IMI-olefin) were confirmed as nAChR agonists but with 2–3 orders of magnitude lower potency [1]. Modeling based on these data predicted that average human plasma DN-IMI concentrations could reach approximately 50 nM, with peak concentrations in a subfraction of the population at or above 100 nM—levels within the range of its functional potency at human nAChRs [1]. This functional neurotoxicity profile aligns with the earlier mouse LD₅₀ and receptor binding data, collectively indicating that DN-IMI functionally affects human neurons similarly to the well-established neurotoxicant nicotine [1].

human neuronal nAChR calcium imaging neurotoxicity agonist potency

Desnitroimidacloprid (CAS 115970-17-7): High-Value Procurement-Linked Application Scenarios


Analytical Reference Standard for Neonicotinoid Metabolite Quantification in Drinking Water Monitoring Programs

Desnitroimidacloprid was detected above the lower limit of detection (0.03 ng/L) in 67% of drinking water samples (6 of 9 systems) and was present in all samples at levels up to 0.6 ng/L [1]. Given its significantly greater mammalian toxicity compared to imidacloprid [2], regulatory drinking water monitoring programs increasingly require DN-IMI as a discrete analyte. Procurement of certified DN-IMI analytical reference standards (available as hydrochloride salt, CAS 127202-53-3, HPLC purity ≥ 97% [3]) enables accurate LC-MS/MS quantification distinct from co-eluting imidacloprid and other metabolites such as imidacloprid-urea [1]. This scenario is directly motivated by the quantitative drinking water occurrence data (0.03–0.6 ng/L range) established in Section 3, and the documented 26- to 39-fold binding affinity difference requiring chromatographic resolution [Section 3, Evidence Item 2].

Mammalian nAChR Pharmacology Probe for Neurological Toxicology Screening

DN-IMI's equipotency with nicotine at human α7, α3β4, and α4β2 nAChRs, combined with its 2–3 orders of magnitude greater potency than imidacloprid [1], positions it as an essential positive-control probe compound for mammalian neurotoxicity screening assays. Unlike nicotine (controlled substance, rapid metabolism), DN-IMI offers a stable, commercially available alternative (as reference standard) that activates the same receptor subtypes at sub-micromolar concentrations [1]. The structural basis for this activity—hydrogen bonding with Tyr89 and Trp143 rather than Tyr185 stacking [2]—allows rational design of mutant receptor panels for structure-activity studies. Procurement of high-purity DN-IMI (> 99% HPLC [3]) is essential for reproducible dose-response curves in Ca²⁺-imaging and electrophysiology platforms [1].

Endocrine and Reproductive Toxicology: Ovarian Follicle Toxicity Model Compound

DN-IMI induces a qualitatively distinct ovarian toxicity profile—follicle growth inhibition, structural rupture, suppression of progesterone and testosterone, and altered steroidogenic gene expression—that imidacloprid does not reproduce [1]. This differential toxicity (Section 3, Evidence Item 4) makes DN-IMI a uniquely valuable positive control for in vitro ovarian follicle culture assays used in reproductive toxicology screening. Laboratories developing OECD test guideline-aligned reproductive toxicity assays should procure DN-IMI as a metabolite-specific reference toxicant, as imidacloprid alone will produce false-negative results for the rupture and hormonal suppression endpoints [1]. Concentrations as low as 0.2 µg/mL produce measurable effects, making analytical-grade purity critical [1].

Environmental Fate and Bioactivation Studies: Metabolite-Standard for Imidacloprid Degradation Pathway Mapping

DN-IMI is formed as a transformation product in both environmental biomixtures [1] and mammalian hepatic bioactivation systems [2]. Its detection at very recent (≤ 1-hour) post-exposure time points in songbird plasma—before the appearance of 5-OH-IMI and IMI-olefin—establishes it as a biomarker of acute, recent imidacloprid exposure [3]. This rapid pharmacokinetic appearance, combined with its > 17-fold lower acute insecticidal toxicity [Section 3, Evidence Item 5] but > 100-fold higher mammalian receptor potency [Section 3, Evidence Item 6], makes DN-IMI a critical analytical standard for environmental fate studies that must distinguish between parent imidacloprid exposure and metabolite-driven toxicity in non-target vertebrates. Procurement of isotopically pure DN-IMI reference materials supports robust environmental mass balance and bioactivation pathway elucidation [1].

Quote Request

Request a Quote for desnitroimidacloprid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.